

Physicochemical properties of N-Boc-S-methyl-L-cysteine

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Compound of Interest

Compound Name: *N-Boc-S-methyl-L-cysteine*

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An In-depth Technical Guide to N-Boc-S-methyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of **N-Boc-S-methyl-L-cysteine** (Boc-L-Cys(Me)-OH). This valuable amino acid derivative is a key building block in peptide synthesis and pharmaceutical research, offering enhanced stability and a versatile functional group for the development of novel therapeutics.^[1]

Core Physicochemical Properties

N-Boc-S-methyl-L-cysteine is a white solid at room temperature.^[1] The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus enhances its stability and solubility, making it suitable for various organic synthesis applications.^[1]

General Properties

Property	Value	Source
CAS Number	16947-80-1	[1][2]
Molecular Formula	C ₉ H ₁₇ NO ₄ S	[1][2]
Molecular Weight	235.30 g/mol [2][3]; 235.7 g/mol [1]	[1][2][3]
Appearance	White solid	[1]
Purity	≥ 97%	[1]

Quantitative Physicochemical Data

Property	Value	Conditions
Optical Rotation	[α] _{D20} = -26 ± 2°	c=1 in Methanol[1]
Storage Conditions	0-8°C	[1]

Note: Data for melting point, boiling point, and pKa for the specific S-methyl derivative were not readily available in the provided search results. Data for structurally similar compounds are available but are not included to maintain specificity.

Applications in Research and Drug Development

N-Boc-S-methyl-L-cysteine is a crucial reagent in medicinal chemistry and pharmaceutical science. Its primary applications include:

- **Peptide Synthesis:** It serves as a fundamental building block in the synthesis of modified peptides.[1] The S-methyl group provides a stable, protected thiol functionality that prevents unwanted side reactions, such as disulfide bond formation, during peptide chain elongation.
- **Drug Development:** This compound is integral to the development of new drugs, particularly those designed to target cysteine residues in proteins.[1] It is used in the synthesis of potential inhibitors of biological pathways, such as glycosphingolipid biosynthesis.[2]
- **Therapeutic Research:** Researchers utilize **N-Boc-S-methyl-L-cysteine** to create peptides with potential antioxidant and neuroprotective properties, which are studied in fields like

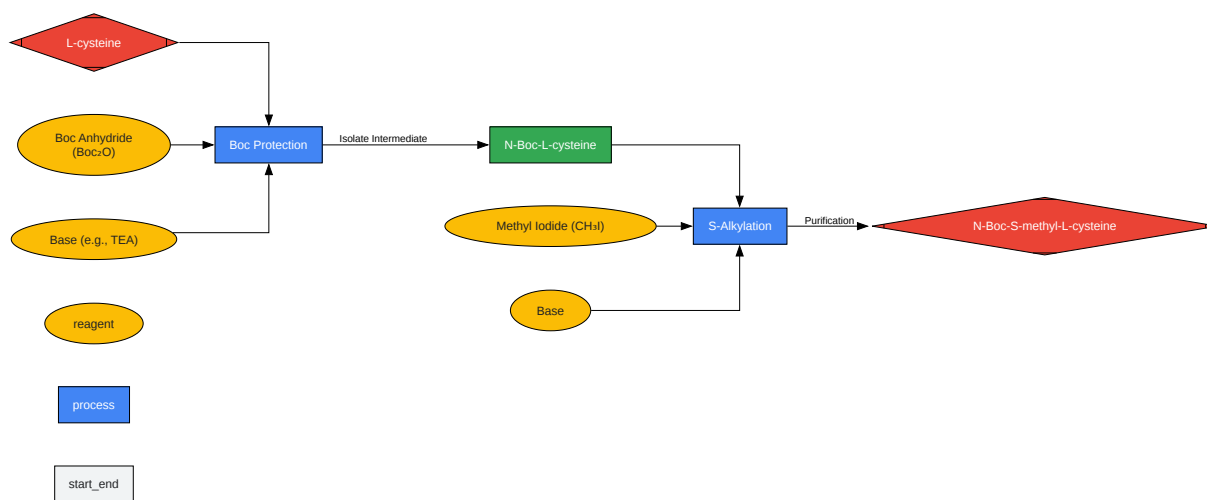
cancer research.[1]

Experimental Protocols & Methodologies

Detailed experimental protocols are essential for the successful application of **N-Boc-S-methyl-L-cysteine**. Below are representative methodologies for its synthesis and its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of N-Boc-S-methyl-L-cysteine

The synthesis of N-protected, S-alkylated cysteine derivatives is a well-established process in organic chemistry. A general workflow involves two key steps: protection of the amino group followed by alkylation of the thiol group.



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Caption: General workflow for the synthesis of **N-Boc-S-methyl-L-cysteine**.

Methodology:

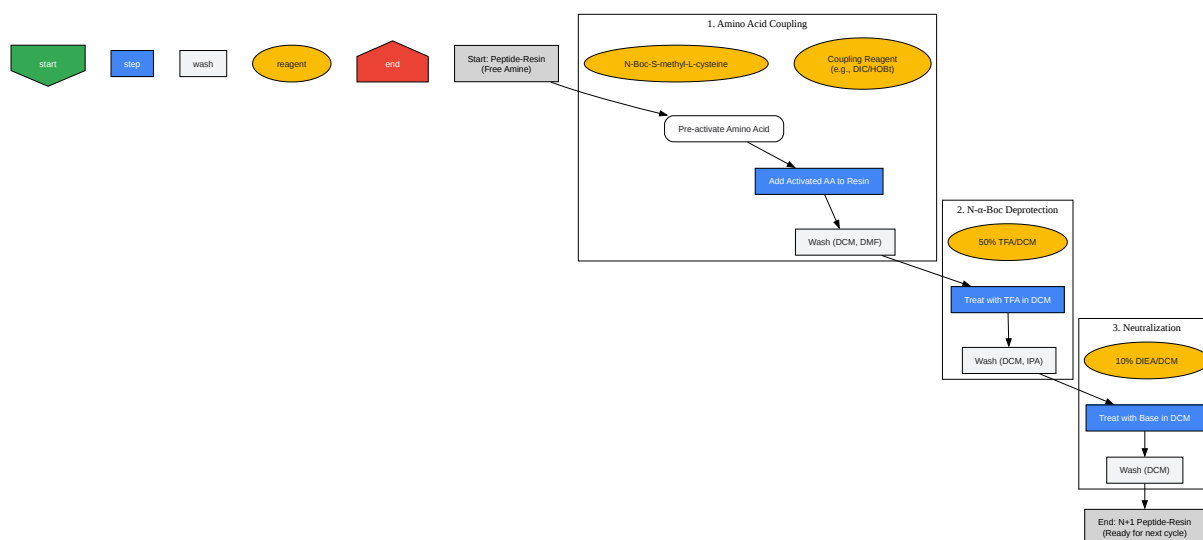
- Amino Group Protection: L-cysteine is dissolved in a suitable solvent mixture (e.g., dioxane-water). A base, such as triethylamine (TEA) or 1,1,3,3-tetramethylguanidine, is added to deprotonate the amino group.[4] Di-tert-butyl dicarbonate (Boc₂O) is then added to the

reaction mixture to install the Boc protecting group on the nitrogen atom. The reaction is stirred until completion, typically monitored by Thin Layer Chromatography (TLC).

- **Thiol Group Alkylation:** The resulting N-Boc-L-cysteine is then subjected to S-alkylation. The compound is dissolved in a solvent like dimethylformamide (DMF). A base is used to deprotonate the thiol group, forming a thiolate. A methylating agent, such as methyl iodide (CH_3I), is added to the mixture. The reaction proceeds, often with heating, to form the S-methyl ether linkage.
- **Workup and Purification:** After the reaction is complete, an aqueous workup is performed to remove inorganic salts and unreacted reagents. The crude product is extracted into an organic solvent. The organic layer is dried and concentrated. The final product, **N-Boc-S-methyl-L-cysteine**, is purified using techniques such as column chromatography or recrystallization to yield a high-purity solid.

Incorporation into Peptides via Boc-SPPS

N-Boc-S-methyl-L-cysteine is frequently used in Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl protection strategy. The workflow below illustrates a single coupling cycle.



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Caption: A single cycle of **N-Boc-S-methyl-L-cysteine** incorporation in Boc-SPPS.

Methodology:

This protocol outlines a manual SPPS cycle for incorporating **N-Boc-S-methyl-L-cysteine**.^[5]
^[6]

- **N-α-Boc Deprotection:** The peptide-resin from the previous cycle is treated with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes to remove the N-terminal Boc group, exposing a free amine.^[5]^[6] The resin is then washed thoroughly with DCM and isopropanol (IPA).^[6]
- **Neutralization:** The resin is treated with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to neutralize the protonated amine, preparing it for the coupling reaction.^[5]^[6] This is followed by extensive washing with DCM.^[5]
- **Amino Acid Coupling:** In a separate vessel, **N-Boc-S-methyl-L-cysteine** (typically 3 equivalents) is pre-activated with a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF.^[5] This activated solution is then added to the neutralized resin, and the mixture is agitated for 1-2 hours until the coupling is complete, as monitored by a qualitative method like the Kaiser test.^[5]
- **Washing:** After coupling, the resin is washed with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.^[6]

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